REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[C:9]([F:17])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.C(O)=O.O>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[F:17][C:9]1[C:10]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[N:11][CH:2]=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |^1:37,39,58,77|
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Name
|
|
Quantity
|
1.7 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)OC)C=C(C(=N1)N1CCCC1)F
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Name
|
|
Quantity
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1.4 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.38 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0.37 mL
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Type
|
reactant
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Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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85 (± 5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 80 to 90° C. for 2 hours 30 minutes under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
|
Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
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WASH
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Details
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the resultant solution was washed with a saturated aqueous sodium chloride solution
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Type
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ADDITION
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Details
|
To the organic layer, a mixed solvent of chloroform:methanol was added
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
|
ADDITION
|
Details
|
To the resultant residue, a mixed solvent of diethyl ether:ethyl acetate (1:2) was added
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Type
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FILTRATION
|
Details
|
the insoluble substance was filtered off
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C(=O)OC)C1)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |